2-Fluorophenyl isocyanate
Overview
Description
2-Fluorophenyl isocyanate is a chemical compound that has been studied for its molecular geometry and potential applications in various fields, including the synthesis of biologically active compounds. It is known for its role as an intermediate in the production of herbicides, insecticides, and fungicides, and has been involved in the synthesis of novel classes of compounds with potential fungicidal properties .
Synthesis Analysis
The synthesis of 2-fluorophenyl isocyanate and its derivatives has been explored in the context of creating intermediates for biologically active compounds. For instance, unexpected rearrangements during the synthesis of 2-(trifluoromethyl)phenyl isocyanates have led to the discovery of N-trifluoromethylaminobenzoyl fluorides, which exhibit fungicidal properties . Additionally, the synthesis of related compounds, such as fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, has been achieved through Knoevenagel condensation reactions .
Molecular Structure Analysis
The molecular geometry of 2-fluorophenyl isocyanate has been extensively studied using microwave spectroscopy and nuclear magnetic resonance (NMR). Analysis of the microwave spectra indicates the existence of a single planar cis conformer in the gaseous state. Theoretical calculations support these experimental findings. NMR studies using the chemical shift reagent Eu(fod)3 have provided insights into the configuration of 2-fluorophenyl isocyanate in the liquid phase, suggesting the presence of the cis isomer .
Chemical Reactions Analysis
2-Fluorophenyl isocyanate participates in various chemical reactions, including the SuFEx ligation of alcohols and amines. Fluorosulfuryl isocyanate (FSI), a related compound, has been shown to react with alcohols and phenols to form fluorosulfuryl carbamates in nearly quantitative yield. These reactions are part of the SuFEx chemistry, which is significant for drug discovery and click chemistry applications . Intramolecular cyclization reactions of isocyanates have also been studied, leading to the formation of isoquinolones and other products under different reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluorophenyl isocyanate and its derivatives are influenced by the presence of fluorine substituents. For example, the synthesis and characterization of fluoro-substituted 2-formylphenylboronic acids have provided insights into the influence of fluorine on properties such as pKa values and tautomeric equilibria . The stability and reactivity of these compounds are crucial for their potential applications in various fields, including materials science and pharmaceuticals .
Scientific Research Applications
Battery Performance Enhancement
2-Fluorophenyl isocyanate and similar aromatic isocyanates have been utilized to enhance the performance of Li-ion batteries. They effectively reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces. This improvement is attributed to the high reactivity of isocyanate with chemisorbed oxygen groups (Zhang, 2006).
Molecular Geometry Studies
The molecular geometry of 2-fluorophenyl isocyanate has been examined through microwave spectroscopy and nuclear magnetic resonance, revealing a single planar cis conformer in its gaseous state. These findings are supported by MINDO III type theoretical calculations and NMR studies (Masson et al., 1980).
Synthesis of Epoxide Hydrolase Inhibitors
2-Fluorophenyl isocyanate has been used in the synthesis of N,N′-disubstituted ureas, which are target-oriented human soluble epoxide hydrolase (sEH) inhibitors. The introduction of a fluorine atom in these compounds significantly increases sEH inhibitory activity (Burmistrov & Butov, 2018).
Self-Healing Polymers
Isocyanates, including 2-fluorophenyl isocyanate, are being explored for use in self-healing polymers. They act as potential catalyst-free healing agents, especially in humid or wet environments. This research includes the preparation of polyurethane prepolymers and microencapsulation of diisocyanate healing agents (Yang et al., 2008).
Occupational Atmosphere Monitoring
2-Fluorophenyl isocyanate and related compounds have been monitored in occupational atmospheres. A spectrophotometric method has been developed for determining aliphatic isocyanates in the air, which is significant for occupational health and safety (Walker & Pinches, 1979).
Safety And Hazards
2-Fluorophenyl isocyanate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .
properties
IUPAC Name |
1-fluoro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCSZQPNIEEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168287 | |
Record name | 2-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl isocyanate | |
CAS RN |
16744-98-2 | |
Record name | 2-Fluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16744-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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